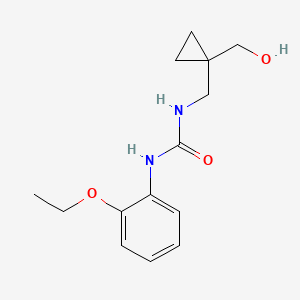

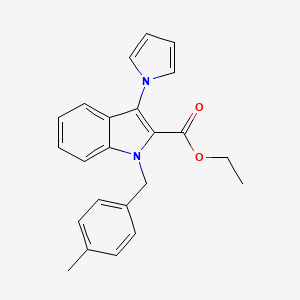

ethyl 1-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

カタログ番号 B3020759

CAS番号:

344277-41-4

分子量: 358.441

InChIキー: ZBVRNBJFXUXMAK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, commonly known as EMB, is a synthetic compound that has gained significant attention in the scientific research community due to its diverse applications. EMB belongs to the class of indole-based compounds and has been synthesized using various methods.

科学的研究の応用

Medicinal Chemistry and Drug Development

- Diroximel Fumarate , as it is commonly referred to, has gained prominence in medicinal chemistry. Researchers investigate its potential as a prodrug for the treatment of autoimmune diseases, particularly multiple sclerosis. The compound undergoes rapid and efficient conversion to monomethyl fumarate (MMF) in vivo, which is known for its immunomodulatory effects. MMF is an FDA-approved drug used to manage relapsing forms of multiple sclerosis. Diroximel Fumarate’s unique structure and metabolic pathway make it an exciting candidate for further drug development .

Neuroprotection and Neuroinflammation

- Diroximel Fumarate’s anti-inflammatory properties extend beyond autoimmune diseases. It may play a role in neuroprotection by modulating inflammatory responses in the central nervous system. Researchers explore its potential in mitigating neuroinflammation associated with conditions like Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury. The compound’s ability to reduce oxidative stress and cytokine production makes it an intriguing target for neurodegenerative disorders .

Antioxidant Activity

- The presence of the pyrrole ring in Diroximel Fumarate contributes to its antioxidant properties. It scavenges free radicals and protects cells from oxidative damage. Antioxidants are crucial for maintaining cellular health and preventing age-related diseases. Researchers investigate its potential as a natural antioxidant supplement or as an ingredient in functional foods .

Organic Synthesis and C–N Bond Formation

- Diroximel Fumarate’s versatile chemistry allows for the synthesis of other valuable compounds. For instance, a general method involving aromatic aldehydes and o-phenylenediamine leads to the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline. These compounds find applications in materials science, pharmaceuticals, and agrochemicals. The formation of C–N bonds via this route provides a valuable tool for organic chemists .

Biocompatible Coatings and Biomaterials

- Researchers explore Diroximel Fumarate’s compatibility with biological systems. Its stability, low toxicity, and ability to form thin films make it suitable for coating medical devices, implants, and drug delivery systems. By modifying its structure, scientists aim to tailor its release kinetics and enhance tissue integration. Potential applications include stents, orthopedic implants, and wound dressings .

Photophysical Properties and Sensors

- The indole moiety in Diroximel Fumarate contributes to its photophysical properties. Researchers investigate its fluorescence behavior, which could be harnessed for sensing applications. By designing specific probes based on this compound, they aim to detect analytes, monitor cellular processes, or develop environmental sensors. The combination of fluorescence and biocompatibility makes it an exciting avenue for sensor development .

特性

IUPAC Name |

ethyl 1-[(4-methylphenyl)methyl]-3-pyrrol-1-ylindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-3-27-23(26)22-21(24-14-6-7-15-24)19-8-4-5-9-20(19)25(22)16-18-12-10-17(2)11-13-18/h4-15H,3,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVRNBJFXUXMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)C)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide](/img/structure/B3020677.png)

![[(3aS,6Z,10Z,11aR)-6-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-10-yl]methyl acetate](/img/structure/B3020681.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B3020683.png)

![3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B3020684.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-methoxyquinolin-8-yl)acetamide](/img/structure/B3020688.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B3020692.png)

![Cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3020694.png)